Fmoc-D-Asp-OFm

Description

Fmoc-D-Asp-OFm: is a doubly protected aspartic acid derivative where both the amino and carboxyl groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is widely used in peptide synthesis and self-assembling materials due to its ability to form stable and biocompatible structures .

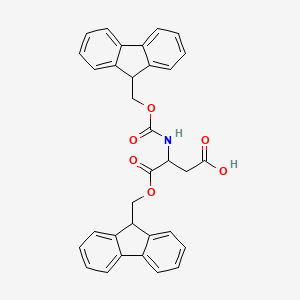

Structure

2D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDDDPGTRDTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fmoc-D-Asp-OFm

Two-Step Orthogonal Protection Strategy

The synthesis of this compound follows a two-step protocol to achieve orthogonal protection of the α-carboxyl and side-chain β-carboxyl groups (Figure 1 ):

Step 1: Esterification of α-Carboxyl with 9-Fluorenylmethanol

Fmoc-D-Asp(OtBu)-OH undergoes esterification with 9-fluorenylmethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Key conditions include:

- Solvent: Anhydrous dichloromethane (DCM)

- Molar ratios:

- Reaction time: 7–8 hours at 0°C (initial) followed by room temperature.

The reaction yields Fmoc-D-Asp(OtBu)-OFm, where the α-carboxyl is protected as an OFm ester, and the β-carboxyl retains the tert-butyl (OtBu) group. The product’s low polarity facilitates purification via flash chromatography using petroleum ether/ethyl acetate gradients.

Step 2: Side-Chain OtBu Deprotection

The OtBu group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours. This step yields this compound, with the β-carboxyl now free for further functionalization.

Table 1. Reaction Conditions for this compound Synthesis

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | DCC/DMAP, DCM, 0°C → RT | Fmoc-D-Asp(OtBu)-OFm | 85–90 |

| 2 | TFA/DCM (1:1), 1–2 h | This compound | 95–98 |

Key Mechanistic Considerations

- Esterification Efficiency: DCC activates the α-carboxyl, forming an O-acylisourea intermediate that reacts with 9-fluorenylmethanol. DMAP accelerates the reaction by stabilizing the intermediate.

- Orthogonal Deprotection: The OFm group remains stable under acidic conditions (TFA), enabling selective OtBu removal without compromising the α-carboxyl protection.

Optimization of Synthesis Parameters

Solvent and Temperature Effects

- Dichloromethane vs. DMF: DCM minimizes side reactions (e.g., aspartimide formation) compared to polar aprotic solvents like N,N-dimethylformamide (DMF).

- Low-Temperature Initiation: Starting the reaction at 0°C reduces racemization risks, critical for maintaining the D-configuration of aspartic acid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound exhibits >95% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Key retention times:

- Fmoc-D-Asp(OtBu)-OFm: 12.3 min

- This compound: 9.8 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Peptide Synthesis

Cyclic Dipeptide Synthesis

This compound enables side-chain anchoring to 2-chlorotrityl chloride (2-CTC) resin, facilitating head-to-tail cyclization after sequential deprotection. For example:

- Resin Loading: The β-carboxyl reacts with 2-CTC resin in DCM/N,N-diisopropylethylamine (DIPEA).

- Fmoc Removal: 20% piperidine in DMF selectively cleaves the Fmoc group without affecting OFm (<3% cleavage in 20 min).

- Cyclization: Activation of the free N-terminal amine and C-terminal α-carboxyl yields cyclic dipeptides.

Challenges and Solutions

Racemization Risks

While DCC/DMAP coupling is generally racemization-free, prolonged exposure to basic conditions (e.g., piperidine) during Fmoc removal can epimerize aspartic acid. Using 0.1 M formic acid in piperidine minimizes this risk.

Scalability

The protocol scales linearly to multi-gram quantities with consistent yields (85–90%), making it suitable for industrial API manufacturing.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Asp-OFm undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.

Self-Assembly: The compound can self-assemble into hydrogels in the presence of calcium ions, forming well-ordered fibrous structures.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.

Self-Assembly: Calcium chloride (CaCl2) and sodium phosphate (Na2HPO4) solutions are used to induce hydrogel formation.

Major Products:

Deprotection: The major product is the free amine form of aspartic acid.

Self-Assembly: The major product is a hydrogel with calcium ion binding properties.

Scientific Research Applications

Chemistry: Fmoc-D-Asp-OFm is used in peptide synthesis as a building block for the preparation of various peptides and proteins .

Biology and Medicine: The compound’s ability to form hydrogels makes it suitable for tissue engineering and regenerative medicine applications. These hydrogels can support cell adhesion, proliferation, and differentiation, making them ideal for bone tissue engineering .

Industry: In the industrial sector, this compound is used in the production of biocompatible materials and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-D-Asp-OFm involves the self-assembly of the compound into fibrous structures in the presence of calcium ions. These structures act as nucleation points for calcium ion binding and the formation of stable hydrogels . The Fmoc group is removed by base-catalyzed β-elimination, resulting in the formation of a dibenzofulvene byproduct .

Comparison with Similar Compounds

Fmoc-Diphenylalanine (Fmoc-FF): Another Fmoc-protected amino acid that forms hydrogels and is used in peptide synthesis.

Fmoc-Lysine (Fmoc-Lys): Used in peptide synthesis and forms hydrogels with different mechanical properties.

Uniqueness: Fmoc-D-Asp-OFm is unique due to its ability to form osteoinductive hydrogels suitable for bone tissue engineering. Its dual Fmoc protection allows for precise control over the self-assembly process and the formation of stable, biocompatible structures .

Q & A

Q. Table 1: Common Characterization Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.